molecular formula C5H7NaO3 B12059467 Sodium 3-methyl-2-oxobutanoate-13C2,d1

Sodium 3-methyl-2-oxobutanoate-13C2,d1

Cat. No.: B12059467
M. Wt: 141.09 g/mol
InChI Key: WIQBZDCJCRFGKA-VQUYYKNDSA-M
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Description

Sodium 3-methyl-2-oxobutanoate-13C2,d1 is a stable isotope-labeled compound. It is the deuterium and carbon-13 labeled form of Sodium 3-methyl-2-oxobutanoate. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for detailed tracking and analysis in various experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-methyl-2-oxobutanoate-13C2,d1 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the molecular structure of Sodium 3-methyl-2-oxobutanoate. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions, including isotope exchange reactions and purification processes .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent isotopic labeling. The process involves large-scale chemical synthesis, followed by rigorous quality control measures to verify the isotopic composition and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-methyl-2-oxobutanoate-13C2,d1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced .

Scientific Research Applications

Sodium 3-methyl-2-oxobutanoate-13C2,d1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C2,d1 involves its incorporation into metabolic pathways where it acts as a labeled substrate. The stable isotopes (deuterium and carbon-13) allow researchers to track the compound’s movement and transformation within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-methyl-2-oxobutanoate: The non-labeled form of the compound.

    Sodium 3-methyl-2-oxobutanoate-13C4,d4: Another isotope-labeled variant with different isotopic composition.

    Sodium 3-methyl-2-oxobutanoate-13C5: A variant labeled with five carbon-13 atoms

Uniqueness

Sodium 3-methyl-2-oxobutanoate-13C2,d1 is unique due to its specific isotopic labeling, which provides distinct advantages in tracking and analyzing metabolic processes. The combination of deuterium and carbon-13 labeling allows for more precise and detailed studies compared to non-labeled or differently labeled compounds .

Properties

Molecular Formula

C5H7NaO3

Molecular Weight

141.09 g/mol

IUPAC Name

sodium;3-deuterio-3-(113C)methyl-2-oxo(413C)butanoate

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3D;

InChI Key

WIQBZDCJCRFGKA-VQUYYKNDSA-M

Isomeric SMILES

[2H]C([13CH3])([13CH3])C(=O)C(=O)[O-].[Na+]

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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